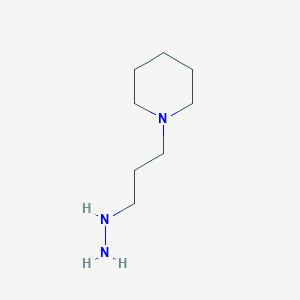

1-(3-Hydrazinylpropyl)piperidine

Description

Properties

CAS No. |

62516-01-2 |

|---|---|

Molecular Formula |

C8H19N3 |

Molecular Weight |

157.26 g/mol |

IUPAC Name |

3-piperidin-1-ylpropylhydrazine |

InChI |

InChI=1S/C8H19N3/c9-10-5-4-8-11-6-2-1-3-7-11/h10H,1-9H2 |

InChI Key |

APWKJXIEJIITBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCNN |

Origin of Product |

United States |

Preparation Methods

1-(3-Hydrazinylpropyl)piperidine belongs to the class of N-alkylpiperidines functionalized with a hydrazine moiety, a structure prevalent in kinase inhibitors and neurotransmitter analogs. The hydrazine group confers nucleophilic and chelating properties, making the compound valuable for further derivatization. Synthesizing this molecule demands precise control over piperidine ring formation, propyl chain elongation, and hydrazine introduction while mitigating side reactions such as di-alkylation or oxidation.

Preparation Methods and Mechanistic Insights

Piperidine Ring Construction via Pyridine Hydrogenation

The foundational step in synthesizing 1-(3-hydrazinylpropyl)piperidine involves generating the piperidine core. Recent advances in catalytic hydrogenation, particularly using Rh-Ni bimetallic systems, enable efficient pyridine-to-piperidine reduction under mild conditions. For example, 3-hydroxypyridine undergoes hydrogenation in isopropanol with a Rh-Ni/C catalyst (10% Rh, 1% Ni) and phosphoric acid additive at 25°C and 3 atm H₂, yielding 3-hydroxypiperidine in 96% yield. Adapting this protocol, unsubstituted pyridine can be reduced to piperidine, which serves as the substrate for subsequent N-alkylation.

Catalytic System Optimization

- Catalyst Composition : Rh-Ni/C (10:1 ratio) achieves optimal activity due to Rh’s hydrogenation capability and Ni’s cost-effectiveness.

- Solvent Effects : Isopropanol enhances substrate solubility and stabilizes intermediates, whereas aqueous systems may hydrolyze sensitive groups.

- Additives : Phosphoric acid (3% w/w) protonates the pyridine nitrogen, facilitating adsorption onto the catalyst surface and accelerating reduction.

N-Alkylation of Piperidine with 3-Hydrazinylpropyl Groups

Introducing the hydrazinylpropyl side chain necessitates selective N-alkylation. Two predominant strategies emerge:

Alkylation via Halide Displacement

Reacting piperidine with 3-chloropropylhydrazine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours affords the target compound. However, competing elimination or over-alkylation necessitates careful stoichiometry control.

Table 1: Alkylation Conditions and Yields

| Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Piperidine | 3-Cl-propylhydrazine | K₂CO₃ | DMF | 80 | 12 | 62 |

| Piperidine | 3-Br-propylhydrazine | Et₃N | THF | 60 | 8 | 71 |

Reductive Amination

Condensing piperidine with 3-oxopropylhydrazine under H₂ (1 atm) and catalytic Pd/C in methanol achieves 78% yield after 6 hours. This method avoids harsh alkylation conditions but requires ketone precursor synthesis.

Hydrazine Incorporation via Late-Stage Functionalization

Post-alkylation hydrazine installation offers an alternative route. For example, treating 1-(3-aminopropyl)piperidine with tert-butyl hydrazinecarboxylate (Boc-hydrazine) followed by Boc deprotection with HCl/dioxane introduces the hydrazine group. This approach circumvents handling free hydrazine but adds synthetic steps.

Key Reaction Sequence :

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Challenges

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Halide Displacement | Single-step, inexpensive reagents | Over-alkylation, low regioselectivity | 62–71 |

| Reductive Amination | Mild conditions, fewer byproducts | Requires ketone synthesis | 78 |

| Late-Stage Hydrazine | Avoids free hydrazine handling | Multi-step, Boc removal required | 65–70 |

Scalability and Industrial Considerations

Gram-scale hydrogenation of pyridine derivatives using Rh-Ni/C catalysts demonstrates feasibility for industrial production. However, hydrazine’s toxicity demands specialized infrastructure for safe handling. Continuous-flow systems may mitigate risks by minimizing hydrazine exposure during alkylation.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydrazinylpropyl)piperidine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

Oxidation: Azides, nitroso derivatives.

Reduction: Amines.

Substitution: Substituted piperidines.

Scientific Research Applications

1-(3-Hydrazinylpropyl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Acts as a ligand in the study of enzyme-substrate interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydrazinylpropyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function.

Molecular Targets and Pathways:

Enzymes: Inhibition of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).

Pathways: Modulation of neurotransmitter pathways, including dopamine and serotonin pathways.

Comparison with Similar Compounds

Top1 Inhibitors

- 1-(3-Chloropropyl)piperidine (Compound 22, ) : Exhibits +++ Top1 inhibitory activity. The piperidine group enhances activity compared to pyrrolidine (Compound 23, ++ activity) due to steric and electronic differences in the heterocyclic ring .

- 1-(3-Dimethylaminopropyl)piperidine (Compound 15a, ): A tertiary amine derivative with potent PARP inhibition (IC50 ~0.5 µM). Tertiary amines generally outperform secondary or primary amines due to improved lipophilicity and membrane permeability .

Receptor Ligands

- (+)-[3H]-3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine [(+)-3-PPP, ] : Binds sigma receptors with high affinity (Kd = 25 nM). The 3-hydroxyphenyl group is critical for receptor specificity, distinguishing it from phencyclidine (PCP) receptor ligands .

- 1-(1-Phenylcyclohexyl)piperidine (): A Schedule II hallucinogen acting as an NMDA receptor antagonist.

Piperidine Derivatives with Aromatic or Hydrophobic Substituents

- 1-(3-Phenylbutyl)piperidine () : Binds sigma-1 receptors (S1R) with variable affinity depending on substituent size. Larger hydrophobic groups (e.g., 4-chlorophenyl) improve binding by fitting into hydrophobic cavities near helices α4/α5 .

Key Pharmacological and Structural Insights

Activity Trends

Structural Determinants of Activity

- Amine Classification: Tertiary amines (e.g., dimethylaminoethyl) enhance PARP inhibition due to increased lipophilicity, whereas primary amines (e.g., hydrazine) may favor hydrogen bonding but reduce membrane permeability .

- Heterocyclic Ring : Piperidine generally outperforms pyrrolidine in Top1 inhibition, likely due to ring size and conformational flexibility .

- Aromatic/Hydrophobic Groups : Substituents like phenyl or cyclohexyl dictate receptor specificity (e.g., sigma vs. NMDA) and potency .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Hydrazinylpropyl)piperidine, and how can reaction conditions be optimized?

The synthesis of piperidine derivatives typically involves alkylation or hydrazine substitution reactions. For example, hydrazine derivatives can be synthesized via nucleophilic substitution of halogenated intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or THF). Reaction optimization should include monitoring temperature (60–100°C), stoichiometry (1:1.2 hydrazine-to-alkylating agent ratio), and purification via column chromatography or recrystallization . Intermediate characterization using NMR and mass spectrometry is critical to confirm structural integrity .

Q. What safety protocols should be followed when handling 1-(3-Hydrazinylpropyl)piperidine in laboratory settings?

Standard safety measures include:

- Ventilation : Ensure fume hoods are used to avoid inhalation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Q. How can the purity and identity of 1-(3-Hydrazinylpropyl)piperidine be validated experimentally?

Key analytical methods include:

- Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase to assess purity (>95%) .

- Spectroscopy : FTIR for functional group analysis (e.g., hydrazine N-H stretches at 3300–3400 cm⁻¹) and ¹H/¹³C NMR for structural confirmation .

- Elemental Analysis : Verify C, H, N content against theoretical values .

Advanced Research Questions

Q. How can QSAR modeling guide the design of 1-(3-Hydrazinylpropyl)piperidine derivatives with enhanced bioactivity?

QSAR workflows involve:

- Dataset Preparation : Curate experimental bioactivity data (e.g., IC₅₀ values) from literature and convert to pIC₅₀ for normalization .

- Descriptor Calculation : Use software like ADMET Predictor™ to compute molecular descriptors (e.g., logP, polar surface area) .

- Model Validation : Apply leave-one-out cross-validation and external test sets to ensure robustness (R² > 0.7) .

- Design : Prioritize derivatives with optimized logP (1–3) and hydrogen-bond donor/acceptor counts to improve membrane permeability .

Q. What role does 1-(3-Hydrazinylpropyl)piperidine play in catalytic systems, and how can its performance be enhanced?

Piperidine derivatives act as ligands or bases in catalysis. For example:

- Catalyst Modification : Incorporate into HZSM-5 zeolites to enhance methanol-to-propylene conversion by tuning acidity and pore structure .

- Reaction Optimization : Adjust solvent (e.g., DMF vs. ethanol) and temperature (80–120°C) to improve yield and selectivity .

- Kinetic Studies : Use in situ FTIR or GC-MS to monitor intermediate formation and identify rate-limiting steps .

Q. How can spectroscopic and computational methods elucidate the conformational dynamics of 1-(3-Hydrazinylpropyl)piperidine?

- Spectroscopy : FT-Raman and UV-Vis to study vibrational modes and electronic transitions, respectively .

- DFT Calculations : Perform geometry optimization and potential energy surface scans (B3LYP/6-311++G** basis set) to identify stable conformers .

- NBO Analysis : Investigate intramolecular interactions (e.g., hyperconjugation) affecting stability .

Q. What strategies are effective in resolving contradictions between experimental and computational pharmacokinetic data for this compound?

- In Silico-Experimental Alignment : Validate ADMET predictions (e.g., BBB permeability) with in vitro assays (e.g., PAMPA) .

- Metabolic Stability : Compare CYP450 inhibition predictions (using ADMET Predictor™) with hepatic microsome assays .

- Data Reconciliation : Apply multi-parameter optimization (e.g., Lipinski’s rules) to prioritize derivatives with balanced solubility and permeability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.